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Compound of Interest

Compound Name: 2-Acetamido-5-nitropyridine

Cat. No.: B189021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-Acetamido-5-nitropyridine (N-(5-nitropyridin-2-yl)acetamide), a key intermediate in

pharmaceutical synthesis.[1] This document details the expected data from Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with in-

depth experimental protocols for acquiring this data.

Introduction
2-Acetamido-5-nitropyridine, with the chemical formula C₇H₇N₃O₃ and a molecular weight of

181.15 g/mol , is a crucial building block in the development of various therapeutic agents.[2]

Its structural elucidation and purity assessment are paramount, relying heavily on a

combination of spectroscopic techniques. This guide serves as a practical reference for the

generation and interpretation of its characteristic spectral data.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for 2-Acetamido-5-
nitropyridine. Please note that while specific experimental values can vary slightly based on

instrumentation and conditions, these tables provide a representative dataset for interpretative

purposes.
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Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-
d₆)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~10.8 Singlet - NH (Amide)

~9.1 Doublet ~2.5 H-6

~8.4 Doublet of Doublets ~9.0, 2.5 H-4

~8.2 Doublet ~9.0 H-3

~2.2 Singlet - CH₃ (Acetyl)

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-
d₆)

Chemical Shift (δ) ppm Assignment

~169 C=O (Amide)

~155 C-2

~145 C-5

~138 C-6

~132 C-4

~114 C-3

~24 CH₃ (Acetyl)

Table 3: FT-IR Spectroscopic Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp N-H Stretch (Amide)

~3100 Medium Aromatic C-H Stretch

~1700 Strong C=O Stretch (Amide I)

~1610 Strong C=C Stretch (Aromatic)

~1580 Strong N-H Bend (Amide II)

~1520 Strong, Sharp Asymmetric NO₂ Stretch

~1350 Strong, Sharp Symmetric NO₂ Stretch

~1250 Medium C-N Stretch

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Assignment

181 100 [M]⁺ (Molecular Ion)

139 85 [M - C₂H₂O]⁺

123 20 [M - NO₂]⁺

93 40 [M - C₂H₂O - NO₂]⁺

43 95 [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a guide and may require optimization based on the specific

instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical environment of the hydrogen and carbon atoms within the

molecule.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of 2-Acetamido-5-nitropyridine.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

DMSO-d₆ is a suitable solvent for this compound and its residual peak does not interfere

with the key signals.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectra.

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ

~39.52 ppm for ¹³C).

Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology (KBr Pellet Method):

Sample Preparation:

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any

adsorbed water.

In an agate mortar and pestle, grind 1-2 mg of 2-Acetamido-5-nitropyridine into a fine

powder.

Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with

the sample.

Grind the mixture until a homogenous, fine powder is obtained.

Pellet Formation:

Transfer a portion of the mixture into a pellet die.

Place the die in a hydraulic press.

Apply a pressure of 7-10 tons for several minutes to form a thin, transparent or translucent

pellet.
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Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Technique: Transmission.

Scan Range: 4000-400 cm⁻¹.

Number of Scans: 16-32 scans.

Resolution: 4 cm⁻¹.

A background spectrum of a pure KBr pellet should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to

confirm its identity and aid in structural elucidation.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the solid sample via a direct insertion probe. The sample must

be volatile enough for this technique.[3]

Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a

suitable volatile solvent and inject it into the GC.

Instrumentation and Parameters:

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI)

source.

Ionization Energy: Standard 70 eV.[4] This high energy leads to extensive fragmentation,

which can be useful for structural analysis.[4]

Mass Range: Scan from m/z 40 to 250.
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Ion Source Temperature: 200-250 °C.

Vacuum: High vacuum is required to prevent ion-molecule reactions.

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic losses of neutral fragments

from the molecular ion. This pattern serves as a fingerprint for the molecule.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Acetamido-5-nitropyridine.
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General workflow for spectroscopic analysis.

Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry collectively provide a

powerful toolkit for the unambiguous identification and characterization of 2-Acetamido-5-
nitropyridine. The data and protocols presented in this guide offer a foundational framework

for researchers and scientists in the pharmaceutical and chemical industries to ensure the

quality and integrity of this important synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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